molecular formula C12H14F3N3 B3015709 2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2097883-59-3

2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B3015709
CAS No.: 2097883-59-3
M. Wt: 257.26
InChI Key: ZKTQBXQBJRYBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound offered for research and development purposes. It features a pyrimidine core, a privileged scaffold in medicinal chemistry, functionalized with a 3-methylidenepiperidinyl group and a trifluoromethyl group. The 3-methylidenepiperidinyl substituent is a sophisticated moiety that combines the conformational flexibility of a piperidine with a methylidene group that introduces planar rigidity . This combination is known to enhance interactions with enzyme active sites and can improve blood-brain barrier penetration, making this structural motif valuable in the development of CNS-targeting agents and kinase inhibitors . The trifluoromethyl group at the 6-position of the pyrimidine ring is a common bioisostere that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing effect . This compound is intended for use solely as a building block in organic synthesis and drug discovery research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are responsible for verifying the compound's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

2-methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3/c1-8-4-3-5-18(7-8)11-6-10(12(13,14)15)16-9(2)17-11/h6H,1,3-5,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTQBXQBJRYBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC(=C)C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a novel compound with notable potential in various biological applications, including antifungal, insecticidal, and anticancer activities. Its unique structure, characterized by a trifluoromethyl group and a piperidine derivative, positions it as a compound of interest in medicinal chemistry and agricultural science.

  • Molecular Formula : C12H14F3N3
  • Molecular Weight : 257.26 g/mol
  • CAS Number : 2097883-59-3
  • IUPAC Name : this compound

Antifungal Activity

Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines exhibit significant antifungal properties. For instance, compounds related to this compound showed varying inhibition rates against several fungal pathogens:

CompoundInhibition Rate (%)Target Fungi
5a77.25 ± 3.15B. dothidea
5b88.72 ± 3.83Phomopsis sp
5c76.82 ± 3.22B. cinerea
Chlorantraniliprole100All tested

These results indicate that while the compound displays promising antifungal activity, it is essential to compare its effectiveness against established fungicides like chlorantraniliprole to gauge its potential in agricultural applications .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against pests such as Mythimna separata and Spodoptera frugiperda. The mortality rates observed were:

CompoundMortality Rate (%)Target Insect
5w90.0Spodoptera frugiperda
5o80.0Spodoptera frugiperda
Control (Chlorantraniliprole)100All tested insects

These findings suggest that while the insecticidal activity is significant, further optimization may be needed to enhance efficacy relative to existing pesticides .

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). The results are summarized in the table below:

Cell LineInhibition Rate (%) at 5 μg/ml
PC3Up to 64.20
K562Up to 37.80
HelaUp to 48.25
A549Up to 40.78

While the compound demonstrates anticancer activity, it is notably less effective than doxorubicin, a standard chemotherapy agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure can significantly affect biological activity. The presence of the trifluoromethyl group appears crucial for enhancing antifungal and anticancer activities, while variations in the piperidine moiety can influence insecticidal efficacy.

Case Studies

  • Antifungal Efficacy : A study highlighted the effectiveness of a series of trifluoromethyl pyrimidine derivatives against C. gloeosporioides, demonstrating that structural variations can lead to improved antifungal properties.
  • Insect Resistance Management : Research into the use of such compounds in integrated pest management strategies shows promise for reducing reliance on traditional pesticides while managing resistance in pest populations.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural variations among pyrimidine derivatives lie in the substituents at the 4- and 6-positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name 4-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 3-Methylidenepiperidin-1-yl CF₃ ~350 (estimated) Rigid piperidine; potential CNS activity
Olanzapine 4-Methylpiperazin-1-yl CF₃ 312.41 Antipsychotic; flexible piperazine
BL20143 4-(Phenoxyacetyl)piperazin-1-yl CF₃ 380.36 Phenoxyacetyl enhances hydrophilicity
6-(4-Methoxyphenyl)pyrimidine 4-(4-Methoxyphenyl) CF₃ 268.24 Aryl substituent; unknown bioactivity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidin-1-yl NH₂ Not provided Amino group for hydrogen bonding
BK80342 4-(4-Methylthiophene-2-carbonyl)piperazin-1-yl CF₃ 370.39 Thiophene carbonyl for metabolic modulation

ADMET and Stability Profiles

  • Trifluoromethyl Group : Common across all compounds, this group enhances metabolic stability by resisting oxidative degradation. However, its electron-withdrawing nature may reduce solubility in polar solvents .
  • Methylidenepiperidine vs.

Q & A

How can researchers optimize synthetic routes for 2-methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine?

Level : Basic
Methodological Answer :
Synthetic routes for pyrimidine derivatives often involve multistep reactions. For example, a similar trifluoromethylpyrimidine compound was synthesized via:

Condensation reactions : Combining substituted anilines with trifluoromethyl-containing enolates (e.g., ethyl 3-amino-4,4,4-trifluorobut-2-enoate) under acidic conditions to form the pyrimidine core .

Functionalization : Introducing the 3-methylidenepiperidine group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

Purification : Use column chromatography or recrystallization to isolate intermediates.
Key Considerations : Monitor reaction progress with TLC or LC-MS. Optimize solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(OAc)₂ for cross-coupling) .

What advanced techniques are recommended for resolving structural ambiguities in trifluoromethylpyrimidine derivatives?

Level : Advanced
Methodological Answer :
Structural confirmation requires orthogonal methods:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. For example, SHELX can resolve piperidine ring conformations and trifluoromethyl group orientations .
  • NMR spectroscopy :
    • ¹⁹F NMR to confirm the trifluoromethyl group’s presence and electronic environment.
    • 2D NOESY to assess spatial proximity between the methylidene group and pyrimidine ring .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns .
    Data Contradictions : Discrepancies between calculated and observed spectra may arise from tautomerism (e.g., keto-enol equilibria in pyrimidinones) .

How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?

Level : Advanced
Methodological Answer :

Core Modifications : Synthesize analogs with variations in:

  • Piperidine substituents : Replace 3-methylidenepiperidine with other heterocycles (e.g., piperazine) to assess binding affinity .
  • Trifluoromethyl position : Compare activity of 6-(trifluoromethyl) vs. 4-(trifluoromethyl) isomers .

In Vitro Assays :

  • Enzyme inhibition (e.g., kinase assays) using fluorescence polarization.
  • Cell viability studies (e.g., IC₅₀ determination in cancer cell lines) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .
Key Insight : The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted therapies .

What strategies address contradictory biological activity data in related pyrimidine derivatives?

Level : Advanced
Methodological Answer :
Contradictions may arise from:

  • Impurity interference : Use HPLC (≥95% purity) and LC-MS to identify byproducts (e.g., dehalogenated impurities in halogenated analogs) .
  • Assay variability : Validate results across multiple assays (e.g., compare fluorescence-based vs. radiometric kinase assays) .
  • Solubility issues : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation .
    Case Study : Inconsistent IC₅₀ values for a trifluoromethylpyrimidine analog were traced to residual palladium catalysts affecting cell viability .

How can computational chemistry predict metabolic pathways for this compound?

Level : Advanced
Methodological Answer :

Metabolite Prediction : Use software like Schrödinger’s BioLuminate to simulate Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolism.

Density Functional Theory (DFT) : Calculate activation energies for likely metabolic reactions (e.g., hydroxylation at the methylidene group) .

In Silico Toxicity : Apply ADMET predictors (e.g., QikProp) to estimate hepatotoxicity risks from reactive intermediates .
Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

What crystallographic challenges arise during structural analysis of trifluoromethylpyrimidines?

Level : Advanced
Methodological Answer :
Common issues include:

  • Disorder in the trifluoromethyl group : Address by refining occupancy ratios or using low-temperature data collection (100 K) .
  • Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., 1:1 DCM/hexane) .
  • Twinned crystals : Apply SHELXD for twin-law detection and refinement .
    Example : A related compound, 6-(trifluoromethyl)pyrimidin-4-ol, required 0.5 Å resolution data to resolve fluorine positional disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.